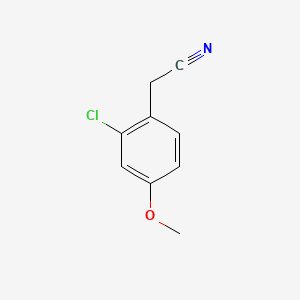

(2-Chloro-4-methoxyphenyl)acetonitrile

Descripción general

Descripción

(2-Chloro-4-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Chloro-4-methoxyphenyl)acetonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClN. It features a chloro group and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain inflammatory pathways by targeting enzymes involved in the inflammatory response. For instance, compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been observed in several studies. It appears to modulate the production of pro-inflammatory cytokines and may inhibit the activation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of acetonitriles, including this compound, revealed potent antibacterial properties against common pathogens such as E. coli and S. aureus, with significant zones of inhibition recorded during agar diffusion tests .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-(4-Methoxyphenyl)acetonitrile | Moderate antimicrobial activity |

| 2-(3-Chlorophenyl)acetonitrile | Weak anti-inflammatory effects |

| 2-(2-Chloro-4-methoxyphenyl)acetohydrazide | Strong anti-inflammatory properties |

The presence of both chloro and methoxy groups in this compound enhances its reactivity and biological activity compared to these other compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of (2-Chloro-4-methoxyphenyl)acetonitrile against common pathogens. For instance, a study demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with notable zones of inhibition observed during agar diffusion tests. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Properties

In animal models, administration of this compound has shown a reduction in swelling and pain response, indicating its potential as an anti-inflammatory agent. This aligns with ongoing research into compounds that can mitigate inflammatory responses in various diseases.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a raw material facilitates the synthesis of various derivatives that may possess enhanced biological activities or novel properties .

Synthesis of Eliquis Intermediates

This compound has been identified as an important intermediate in the synthesis of apixaban (Eliquis), a widely used anticoagulant. The synthesis involves several steps where this compound is reacted under controlled conditions to yield high-purity intermediates suitable for pharmaceutical applications .

Analytical Chemistry

Forensic Toxicology

The compound's utility extends to forensic toxicology, where it is employed in the analysis and identification of various substances. Its distinct chemical structure allows for effective detection methods in toxicological screenings, enhancing the accuracy of forensic investigations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anti-inflammatory Properties | Reduces swelling and pain in animal models | |

| Organic Synthesis | Intermediate for pharmaceuticals | Key role in synthesizing apixaban intermediates |

| Analytical Chemistry | Forensic Toxicology | Useful for substance identification |

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated various acetonitrile derivatives, including this compound, revealing potent antibacterial properties through agar diffusion tests.

- Inflammation Model Research : In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models, supporting its potential therapeutic application.

- Synthesis of Apixaban Intermediates : Research outlined a method for synthesizing (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate using this compound as a precursor, showcasing its importance in pharmaceutical chemistry .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at the ortho position participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

Amination Reactions

In the presence of amines, the chloro group is replaced by amino groups. For example:

-

Primary aliphatic amines (e.g., methylamine) in acetonitrile at 80°C yield 2-amino-4-methoxyphenylacetonitrile derivatives .

-

Anilines require catalytic tetrabutylammonium bisulfate in dioxane at 100°C for substitution .

Thioether Formation

Reaction with thiophenols in the presence of a base (e.g., K₂CO₃) produces thioether-linked derivatives. This is critical in synthesizing bioactive molecules.

Cyano Group Reactivity

The nitrile moiety undergoes characteristic transformations:

Hydrolysis to Amides

Acid- or base-catalyzed hydrolysis converts the nitrile to the corresponding amide:

-

Partial hydrolysis with dilute HCl yields 2-chloro-4-methoxybenzylacetamide .

-

Full hydrolysis to carboxylic acids requires prolonged heating with concentrated H₂SO₄ .

Cyclization Reactions

Treatment with disulfur dichloride (S₂Cl₂) in dichloromethane leads to the formation of dithiazolium salts, a reaction pathway observed in structurally similar acetonitriles :

This reaction proceeds via initial chlorination of the nitrile followed by cyclization .

Cross-Coupling Reactions

The chloro and methoxy substituents enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

The chloro group undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example:

-

Reaction with phenylboronic acid using Pd(PPh₃)₄ in THF at 80°C yields 2-aryl-4-methoxyphenylacetonitrile .

Buchwald-Hartwig Amination

Aryl chlorides are aminated using palladium catalysts and ligands (e.g., Xantphos), producing aminophenylacetonitrile derivatives under microwave irradiation .

Propiedades

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYXNWLFQOJYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624853 | |

| Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-93-6 | |

| Record name | (2-Chloro-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.